molecular formula C9H8N2O2 B1423748 4-Methyl-1H-indazole-6-carboxylic acid CAS No. 1263378-95-5

4-Methyl-1H-indazole-6-carboxylic acid

Cat. No. B1423748
CAS RN: 1263378-95-5
M. Wt: 176.17 g/mol
InChI Key: RXIVLLIXGQIDJO-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a white solid in its physical form .


Synthesis Analysis

The synthesis of indazoles, including 4-Methyl-1H-indazole-6-carboxylic acid, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-indazole-6-carboxylic acid consists of a fused benzene and pyrazole ring, with a carboxylic acid group attached at the 6-position and a methyl group at the 4-position .


Chemical Reactions Analysis

Indazoles, including 4-Methyl-1H-indazole-6-carboxylic acid, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

4-Methyl-1H-indazole-6-carboxylic acid is a white solid . It is soluble in water . The compound has a molecular weight of 176.17 .

Scientific Research Applications

Synthesis of Bioactive Derivatives

4-Methyl-1H-indazole-6-carboxylic acid: serves as a precursor for synthesizing a variety of indazole derivatives with significant biological activities. These derivatives exhibit a range of pharmacological properties, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV activities .

Anticancer Applications

Indazole derivatives, including those derived from 4-Methyl-1H-indazole-6-carboxylic acid , are explored for their anticancer properties. They are used to design and synthesize new compounds with potential inhibitory activities against various cancer targets, such as FGFR1 kinase .

Development of Antihypertensive Agents

The structural motif of indazole is found in several antihypertensive drugs. Research into 4-Methyl-1H-indazole-6-carboxylic acid may lead to the development of new antihypertensive agents with improved efficacy and safety profiles .

Anti-Inflammatory and Antibacterial Agents

The indazole nucleus is integral to the structure of many anti-inflammatory and antibacterial agents4-Methyl-1H-indazole-6-carboxylic acid can be modified to create new molecules that can be tested for these activities .

Tyrosine Kinase Inhibition

Some indazole derivatives act as tyrosine kinase inhibitors and are used in the treatment of diseases like renal cell carcinoma. Research into 4-Methyl-1H-indazole-6-carboxylic acid could contribute to the discovery of novel inhibitors that can be used as therapeutic agents .

Organic Synthesis

This compound is also used in organic synthesis, serving as a building block for constructing complex molecules. Its versatility in chemical reactions makes it valuable for creating a wide array of synthetic compounds .

Safety and Hazards

4-Methyl-1H-indazole-6-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.

properties

IUPAC Name

4-methyl-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIVLLIXGQIDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-indazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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